4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid
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Overview
Description
4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid is an organic compound that features a bromophenyl group, a sulfonyl group, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the bromination of phenyl methyl sulfone to obtain 4-bromophenyl methyl sulfone. This intermediate is then subjected to nitration to introduce the nitro group, followed by carboxylation to form the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Scientific Research Applications
4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Bromobenzyl bromide
- 4-Bromobenzotrifluoride
- 4-Iodobenzyl bromide
Uniqueness
4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
103440-00-2 |
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Molecular Formula |
C14H10BrNO6S |
Molecular Weight |
400.20 g/mol |
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H10BrNO6S/c15-11-3-5-12(6-4-11)23(21,22)8-10-2-1-9(14(17)18)7-13(10)16(19)20/h1-7H,8H2,(H,17,18) |
InChI Key |
IPELYEGXKRPFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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